molecular formula C11H13N5O B2827734 N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 953746-83-3

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B2827734
CAS No.: 953746-83-3
M. Wt: 231.259
InChI Key: JIILXZLKCRZMIC-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide: is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their wide range of biological activities, including antifungal, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Attachment of the Aminophenyl Group: The 4-aminophenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole intermediate.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the triazole-aminophenyl intermediate reacts with a suitable amide-forming reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the amide group, potentially leading to the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aminophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with metal ions and proteins, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(4-aminophenyl)-2-(1H-1,2,3-triazol-1-yl)propanamide: Similar structure but with a different triazole ring.

    N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)butanamide: Similar structure but with a different alkyl chain length.

    N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide: Similar structure but with a different amide group.

Uniqueness

N-(4-aminophenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of the triazole ring, aminophenyl group, and propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-8(16-7-13-6-14-16)11(17)15-10-4-2-9(12)3-5-10/h2-8H,12H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIILXZLKCRZMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)N)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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